2-Acetyl-5-bromo-2H-indazole
Overview
Description
2-Acetyl-5-bromo-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an acetyl group at the second position and a bromine atom at the fifth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that 2h-indazoles, the class of compounds to which 2-acetyl-5-bromo-2h-indazole belongs, are important nitrogen-containing heterocyclic compounds . They are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Mode of Action
The late-stage functionalization of 2h-indazoles, including the c3-functionalization of 2h-indazoles through transition metal-catalyzed c–h activation or a radical pathway, is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives .
Biochemical Pathways
Indazole derivatives, which include this compound, have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Pharmacokinetics
The compound’s molecular weight is 23907, and its molecular formula is C9H7BrN2O . These properties can influence its pharmacokinetics and bioavailability.
Result of Action
Indazole derivatives have been found to exhibit a wide variety of biological properties .
Action Environment
The compound’s storage temperature is ambient , which suggests that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-bromo-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with acetic anhydride to form 2-acetyl-5-bromoaniline, which is then cyclized to form the indazole ring. This cyclization can be achieved using various catalysts and conditions, such as:
Copper(II) acetate: in dimethyl sulfoxide (DMSO) under an oxygen atmosphere.
Palladium-catalyzed: cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-bromo-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Indazoles: Formed through substitution reactions.
Carboxylic Acids or Alcohols: Formed through oxidation or reduction of the acetyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study biological processes involving indazole derivatives.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Acetyl-5-bromo-2H-indazole can be compared with other indazole derivatives, such as:
2-Acetyl-2H-indazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-2H-indazole: Lacks the acetyl group, which may influence its chemical properties and applications.
2-Acetyl-5-chloro-2H-indazole: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
The presence of both the acetyl and bromine groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
IUPAC Name |
1-(5-bromoindazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJIXYJUGUSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292131 | |
Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195623-05-2 | |
Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195623-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-5-bromo-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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